Carbon Count Advantage: C9 (MW 158.24) Versus C8 VPA (MW 144.21) and the Nine-Carbon Optimal Anticonvulsant Window
In a systematic head-to-head comparison of twelve racemic VPA analogues using the subcutaneous PTZ seizure threshold test and rotorod neurotoxicity assay in mice, Elmazar et al. demonstrated that compounds possessing nine carbon atoms (C9) and ClogP values between 1.84 and 2.64 achieved maximal anticonvulsant activity (100% protection) with significantly reduced neurotoxicity relative to the eight-carbon parent VPA, yielding higher protective indices [1]. 4-Methyl-2-(propan-2-yl)pentanoic acid, as a C9 branched pentanoic acid, occupies this demonstrated nine-carbon optimal window, whereas VPA (C8) and 2-isopropylpentanoic acid / PIA (C8) fall below the carbon-count threshold associated with the improved protective index. Two C9 compounds in the study—(±)-2-n-propyl-4-hexynoic acid and (±)-4-methyl-2-n-propyl-4-pentenoic acid—produced 100% protection at equimolar doses (1.5 mmol/kg) with no observable sedation, establishing the nine-carbon scaffold as a validated anticonvulsant-optimized architecture [1].
| Evidence Dimension | Anticonvulsant efficacy (% protection) and neurotoxicity (sedation) by carbon count |
|---|---|
| Target Compound Data | C9 scaffold; predicted ClogP within 1.84–2.64 range associated with optimal protective index (class-level inference based on C9 branched pentanoic acid SAR) |
| Comparator Or Baseline | VPA (C8): 100% protection at 1.5 mmol/kg but with sedation; PIA/2-isopropylpentanoic acid (C8): weaker antiepileptic with IC50(HDAC) > 5 mM |
| Quantified Difference | Optimal C9 compounds achieved 100% protection without sedation vs. VPA sedation at equipotent doses; protective index improvement attributable to nine-carbon architecture [1] |
| Conditions | Subcutaneous PTZ seizure threshold test; rotorod neurotoxicity test; adult male NMRI mice; equimolar dosing at 1.0–1.5 mmol/kg |
Why This Matters
Procurement of a C9 branched pentanoic acid scaffold provides a demonstrated structural basis for achieving anticonvulsant efficacy with reduced neurotoxicity that is not accessible with C8 isomers such as VPA or PIA.
- [1] Elmazar MM, Hauck RS, Nau H. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. Pharm Weekbl Sci. 1993;15(6):233-240. View Source
